Citric acid is classified as a tricarboxylic acid due to its three carboxyl functional groups. Its molecular formula is C₆H₈O₇, and it exists as a colorless crystalline solid at room temperature. The compound is categorized as an organic acid and is widely used in food, pharmaceutical, and cosmetic industries due to its properties as a natural preservative and flavoring agent.
The predominant method for citric acid production is submerged fermentation using the fungus Aspergillus niger. This process utilizes various carbohydrate sources such as molasses, starch hydrolysates, and sugar beet byproducts. The submerged fermentation technique allows for higher yields and productivity compared to other methods like solid-state fermentation or surface fermentation.
Citric acid can also be synthesized chemically from citric juices through a three-step process:
This method has been shown to yield significant amounts of citric acid, with maximum yields reported at optimal pH levels and concentrations of reagents used .
Citric acid has a molecular formula of C₆H₈O₇ and a molar mass of approximately 192.13 g/mol. Its structure consists of three carboxyl groups (-COOH) attached to a central carbon atom that also connects to two hydroxyl groups (-OH). The structural formula can be represented as:
Citric acid participates in various chemical reactions:
Citric acid acts primarily as an acidity regulator and preservative in food products. Its mechanism involves:
Citric acid has extensive applications across various industries:
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